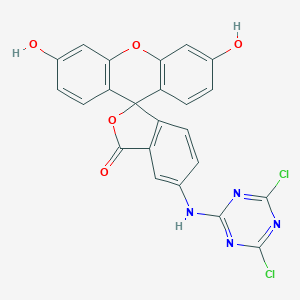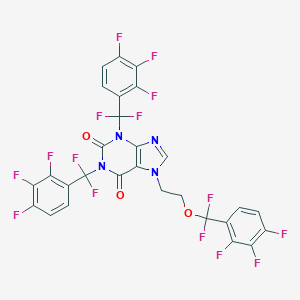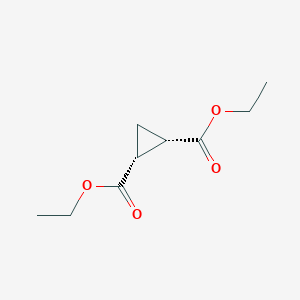
5-(4,6-二氯三嗪基)氨基荧光素
描述
5-(4,6-Dichlorotriazinyl)aminofluorescein, also known as 5-DTAF, is a reactive dye with absorption/emission maxima of approximately 492/516 nm . Dichlorotriazines, which are part of the compound, readily modify amines in proteins, and are among the few reactive groups that are reported to react directly with polysaccharides and other alcohols in aqueous solution, provided that the pH is >9 and that other nucleophiles are absent .
Chemical Reactions Analysis
5-DTAF is known to react with amines in proteins, and it is also reported to react directly with polysaccharides and other alcohols in aqueous solution, provided that the pH is >9 and that other nucleophiles are absent .Physical And Chemical Properties Analysis
5-DTAF is a reactive dye with absorption/emission maxima of approximately 492/516 nm . It is soluble in methanol, forming a clear to slightly hazy, yellow to orange solution .科学研究应用
Labeling in Microbiology Research
DTAF is used as a labeling dye in microbiology research. It has been utilized for labeling yeast cells to study their adhesion to the digestive tract of sea bass and leopard grouper larvae. Additionally, it has been employed to label bacteria such as Vibrio spp., aiding in the visualization and study of microbial interactions .
Visualization of Microscale Deformations
In biomechanics, DTAF serves as a fluorescent dye to visualize microscale deformations of the extracellular matrix in soft collagenous tissues. This application is crucial for understanding tissue mechanics and the effects of various concentrations of DTAF on these properties .
Studying Cyanobacterial-Plant Interaction
DTAF has been explored as a fluorochrome dye in confocal laser scanning microscopy (CLSM) for imaging cyanobacterial associations with plant roots. This application is significant for investigating intracellular invasions by cyanobacteria and understanding symbiotic relationships .
Analysis of Hydrogel Microstructure
The compound has been developed for use in characterizing hydrogels’ microstructure and phase distribution when observed under CLSM. This application is essential for materials science, particularly in the development and analysis of composite hydrogels .
Conjugation with Streptavidin
In immunology, DTAF is preferred over FITC for conjugation with streptavidin due to its stable fluorescence properties. This application is vital for various biochemical assays where fluorescein’s excitation and emission peaks are required without the quenching effect seen with FITC .
Studying F-actin and Microtubules Organization
DTAF is used in cellular biology to study the organization of F-actin and microtubules in growth cones exposed to brain-derived collapsing factors. This application provides insights into cellular dynamics and structural organization within growth cones .
作用机制
Target of Action
DTAF is a reactive dye that primarily targets proteins . It has a high reactivity with proteins and can readily modify amines in proteins .
Mode of Action
DTAF interacts with its protein targets through a chemical reaction . . Furthermore, it can directly react with hydroxy groups such as polysaccharides and other alcohols in aqueous solution .
Result of Action
The result of DTAF’s action depends on the specific proteins it interacts with. For example, it has been used to label proteins for visualization in research applications . The exact molecular and cellular effects would depend on the specific context of its use.
Action Environment
DTAF’s action, efficacy, and stability can be influenced by environmental factors such as pH. It has been reported to react directly with polysaccharides and other alcohols in aqueous solution, provided that the pH is >9 and that other nucleophiles are absent .
属性
IUPAC Name |
6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2N4O5/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23/h1-9,30-31H,(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQQCFPHXPNXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21811-74-5 (mono-hydrochloride), 68425-77-4 (di-hydrochloride) | |
| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40199306 | |
| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,6-Dichlorotriazinyl)aminofluorescein | |
CAS RN |
51306-35-5 | |
| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4,6-DICHLOROTRIAZINYL)AMINOFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/241822XW6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)


